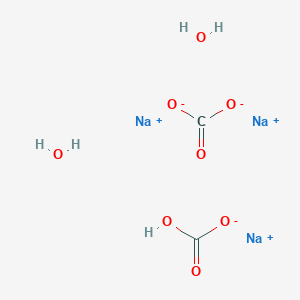
Trona
Descripción general
Descripción
Trona is a mineral with formula of Na3(HCO3)(CO3)·2H2O. The IMA symbol is Tn.
Aplicaciones Científicas De Investigación
Enhancing Methane Yield in Biomass Digestion : Trona was found effective in enhancing methane production during the anaerobic digestion of grass silages. Pretreatment with Trona significantly increased methane yields by up to 207% compared to control reactors, indicating its potential in bioenergy production (Egwu, Oko, Ndukwu, & Sallis, 2021).
Safety Assessment as Food Additive : A study on Trona's effects on hematological indices and blood lipid profiles in rats revealed dose-dependent increases in triacylglycerol levels, but no significant impact on cholesterol or other hematological indices. This provides insights into its safety as a food additive (Imafidon, Omoregie, & Egberanmwen, 2016).
Biomass Gasification in Supercritical Water : Trona was used as a catalyst in hydrothermal gasification of biomass, showing similar efficiency to K2CO3. This process is promising for hydrogen production from biomass, with Trona aiding in the water–gas shift reaction and methane reformation (Yanik, Ebale, Kruse, Saglam, & Yüksel, 2008).
Impact on Respiratory Health in Miners and Millers : A study on workers in a Trona facility showed that half reported skin symptoms, with dermatitis being a common issue. This highlights the occupational health implications of Trona exposure (Rom, Moshell, Greaves, Bang, Holthouser, Campbell, & Bernstein, 1983).
Effect on Fly Ash Leaching Characteristics : The injection of Trona in coal-fired power plants for SO2 control was found to alter the physical and chemical properties of fly ash, affecting the leaching of various elements like sodium, sulfate, and oxyanions including arsenic and selenium (Su, Shi, & Wang, 2011).
Carbon Capture and Utilization : Trona is proposed for use in a novel carbon capture and utilization process to produce sodium bicarbonate. This process involves converting Trona into sodium carbonate, which is then used for CO2 capture and sodium bicarbonate production, potentially offering a sustainable method for reducing CO2 emissions (Bonaventura, Chacartegui, Valverde, Becerra, & Verda, 2017).
Solution Mining in Trona Deposits : Research on the application of solution mining to Turkish Trona deposits showed effective extraction of soda ash through sesquicarbonate and alkali extraction processes, providing valuable insights for the mining industry (Nasün-Saygılı & Okutan, 1996).
Propiedades
IUPAC Name |
trisodium;hydrogen carbonate;carbonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Na.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+1;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDUOWXDYAOZMD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Na3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trona | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



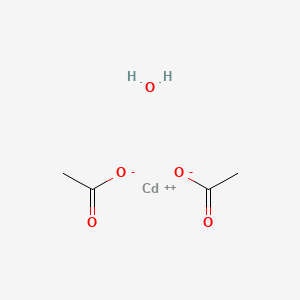
![6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine](/img/structure/B8022429.png)
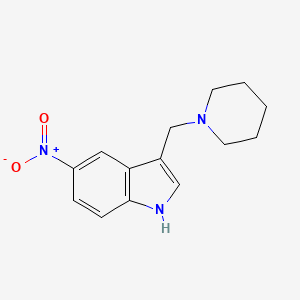
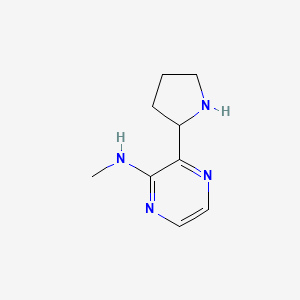
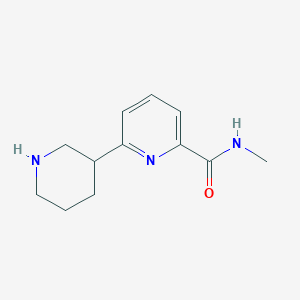
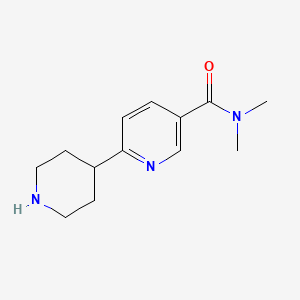
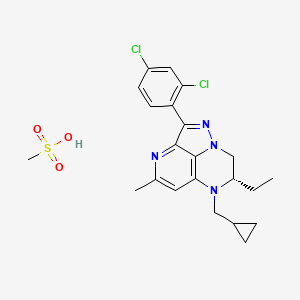


![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B8022476.png)

![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]](/img/structure/B8022527.png)